Acid-PEG8-t-butyl ester

PROTAC Targeted Protein Degradation Linker Optimization

Acid-PEG8-t-butyl ester (CAS: 3052794-63-2) is a heterobifunctional polyethylene glycol (PEG) linker that comprises an octaethylene glycol (PEG8) core, a terminal carboxylic acid, and a tert-butyl (t-butyl) ester-protected carboxyl group. The PEG8 chain confers predictable hydrophilicity and flexibility , while the orthogonal protecting groups enable sequential, stepwise conjugation strategies in aqueous and organic media.

Molecular Formula C24H46O12
Molecular Weight 526.6 g/mol
Cat. No. B13714485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG8-t-butyl ester
Molecular FormulaC24H46O12
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C24H46O12/c1-24(2,3)36-23(27)5-7-29-9-11-31-13-15-33-17-19-35-21-20-34-18-16-32-14-12-30-10-8-28-6-4-22(25)26/h4-21H2,1-3H3,(H,25,26)
InChIKeyYDPFAKTVABYUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Acid-PEG8-t-butyl ester: A Core Heterobifunctional PEG8 Linker for Orthogonal Bioconjugation and PROTAC Synthesis


Acid-PEG8-t-butyl ester (CAS: 3052794-63-2) is a heterobifunctional polyethylene glycol (PEG) linker that comprises an octaethylene glycol (PEG8) core, a terminal carboxylic acid, and a tert-butyl (t-butyl) ester-protected carboxyl group . The PEG8 chain confers predictable hydrophilicity and flexibility [1], while the orthogonal protecting groups enable sequential, stepwise conjugation strategies in aqueous and organic media . This compound is a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other targeted biotherapeutics.

Why Acid-PEG8-t-butyl ester Cannot Be Replaced by Simpler PEG Linkers or Unprotected Diacids


Substituting Acid-PEG8-t-butyl ester with an in-class analog like Acid-PEG4-t-butyl ester or an unprotected PEG diacid introduces quantifiable and detrimental changes to conjugate performance. The PEG chain length directly dictates the end-to-end distance and conformational flexibility, which are critical for forming productive ternary complexes in applications like PROTACs [1]. A shorter chain (e.g., PEG4) may fail to span the required inter-ligand distance, while a longer chain (e.g., PEG12) can increase the hydrodynamic radius and reduce cellular permeability . Furthermore, the absence of the orthogonal t-butyl ester protecting group in simple diacids eliminates the ability to perform controlled, stepwise functionalization, leading to polymerization and uncontrolled product distributions . The specific combination of PEG8 length and orthogonal protection is not a general feature of the class but a precise design element that dictates success or failure in a given synthetic or biological application.

Quantitative Evidence for Acid-PEG8-t-butyl ester Differentiation in PROTAC and ADC Applications


Evidence 1: PEG8 Linker Length Optimizes Ternary Complex Formation and Degradation Potency in PROTACs

In a systematic in vitro screening of PROTAC linkers, the PEG8 variant demonstrated significantly greater degradation potency compared to both shorter (PEG4) and longer (PEG12, PEG16) counterparts [1]. A lower assay readout value indicates more effective target degradation.

PROTAC Targeted Protein Degradation Linker Optimization

Evidence 2: PEG8 Linker in ADCs Provides a Superior Pharmacokinetic Profile and In Vivo Efficacy Compared to PEG4

A direct comparative study of cleavable pendant-type PEG linkers (PEG4, PEG8, PEG12) in DAR8-ADCs revealed that increasing PEG chain length from 4 to 8 units markedly improved the pharmacokinetic (PK) profile and in vivo anti-tumor activity, without compromising in vitro cytotoxicity [1].

Antibody-Drug Conjugate ADC Pharmacokinetics Drug-to-Antibody Ratio

Evidence 3: Orthogonal t-Butyl Ester Enables Exclusive Stepwise Conjugation vs. Uncontrolled Polymerization with Unprotected Diacids

The presence of the t-butyl ester protecting group in Acid-PEG8-t-butyl ester provides a crucial orthogonal handle that is absent in simpler PEG diacids (e.g., HOOC-PEG8-COOH) . The t-butyl ester is stable under conditions used for activating and reacting the free carboxylic acid (e.g., EDC/NHS coupling with amines) but can be selectively removed using mild acid (e.g., TFA) to reveal a second, reactive carboxylic acid [1].

Orthogonal Protection Bioconjugation Stepwise Synthesis

High-Value Application Scenarios for Acid-PEG8-t-butyl ester in Drug Discovery and Chemical Biology


Scenario 1: Optimizing PROTAC Linker Length in a Degradation Campaign

In a PROTAC development program, the optimal linker length between the target protein ligand and the E3 ligase ligand is a critical unknown. The data from Evidence 1 demonstrates that PEG8 can provide a significant potency advantage over PEG4 and even longer chains like PEG12 in certain systems [1]. Using Acid-PEG8-t-butyl ester as the core building block allows the chemist to first functionalize the free carboxylic acid with one ligand, deprotect the t-butyl ester, and then conjugate the second ligand, yielding a well-defined PEG8-linked PROTAC for direct biological evaluation against PEG4 and PEG12 controls.

Scenario 2: Developing High-DAR ADCs with Improved Pharmacokinetics

The development of ADCs with a high drug-to-antibody ratio (DAR) often fails due to increased hydrophobicity and aggregation. As shown in Evidence 2, a PEG8 linker in a DAR8-ADC significantly improves the pharmacokinetic profile and in vivo efficacy compared to a PEG4 linker [2]. Acid-PEG8-t-butyl ester provides the necessary hydrophilicity and spacer length to mitigate these issues. The orthogonal protection allows for the sequential attachment of a cleavable linker-drug payload and the antibody, enabling the synthesis of a homogeneous, high-DAR ADC with superior drug-like properties.

Scenario 3: Solid-Phase Synthesis of Multifunctional Biomaterials

The orthogonal protecting groups of Acid-PEG8-t-butyl ester (free acid, protected acid) are ideally suited for solid-phase peptide synthesis (SPPS) workflows. The free acid can be coupled to an amine on the resin or a growing peptide chain using standard activators. The t-butyl ester remains intact during these neutral/amide-forming conditions. Following chain elongation and cleavage from the resin, the t-butyl ester can be selectively removed to reveal a new carboxylate handle for further solution-phase bioconjugation, as supported by Evidence 3 . This enables the creation of complex, multi-arm peptide-PEG conjugates with precise control over molecular architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acid-PEG8-t-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.